Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate
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Overview
Description
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is a complex organic compound featuring a benzoate ester linked to a thiophene-based structure
Mechanism of Action
Target of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties . Therefore, it’s plausible that this compound may interact with a range of biological targets.
Mode of Action
Thiophene derivatives are known to interact with various biological targets to exert their effects . The Suzuki–Miyaura (SM) coupling reaction, a widely-applied transition metal catalysed carbon–carbon bond forming reaction, is often involved in the synthesis of such compounds .
Biochemical Pathways
The synthesis of thiophene derivatives often involves the suzuki–miyaura coupling reaction . This reaction conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst .
Result of Action
Thiophene derivatives are known to exhibit a variety of pharmacological properties . Therefore, the effects of this compound could potentially include anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic activities .
Biochemical Analysis
Biochemical Properties
The biochemical properties of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate are not yet fully understood. Thiophene-based compounds are known to interact with various enzymes, proteins, and other biomolecules . They play a vital role in the advancement of organic semiconductors , and exhibit many pharmacological properties such as anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .
Cellular Effects
The cellular effects of this compound are not yet fully explored. Thiophene-based compounds are known to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound is not yet fully elucidated. Thiophene-based compounds are known to exert their effects at the molecular level, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
The temporal effects of this compound in laboratory settings are not yet fully studied. Thiophene-based compounds are known for their stability and long-term effects on cellular function observed in in vitro or in vivo studies .
Dosage Effects in Animal Models
The dosage effects of this compound in animal models are not yet fully investigated. Thiophene-based compounds are known to vary their effects with different dosages in animal models .
Metabolic Pathways
The metabolic pathways that this compound is involved in are not yet fully identified. Thiophene-based compounds are known to interact with various enzymes or cofactors .
Transport and Distribution
The transport and distribution of this compound within cells and tissues are not yet fully understood. Thiophene-based compounds are known to interact with various transporters or binding proteins .
Subcellular Localization
The subcellular localization of this compound and its effects on activity or function are not yet fully explored. Thiophene-based compounds are known to be directed to specific compartments or organelles .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate typically involves multi-step organic reactions. One common route includes the following steps:
Formation of the Thiophene Core: The thiophene rings are synthesized through a condensation reaction involving sulfur and a carbonyl compound, such as the Gewald reaction.
Coupling Reactions: The thiophene cores are then coupled using a Suzuki-Miyaura cross-coupling reaction, which involves the use of palladium catalysts and boron reagents.
Carbamoylation: The thiophene derivative is then reacted with a carbamoyl chloride to introduce the carbamoyl group.
Esterification: Finally, the benzoate ester is formed through an esterification reaction with methanol.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors to enhance efficiency and yield. Optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Types of Reactions:
Oxidation: The thiophene rings can undergo oxidation to form sulfoxides or sulfones.
Reduction: Reduction of the carbonyl groups can yield alcohol derivatives.
Substitution: Electrophilic substitution reactions can occur on the thiophene rings, allowing for further functionalization.
Common Reagents and Conditions:
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used under mild conditions.
Major Products:
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Alcohol derivatives of the original compound.
Substitution: Halogenated thiophene derivatives.
Scientific Research Applications
Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate has several applications in scientific research:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for anti-inflammatory and anticancer agents.
Materials Science: The compound’s thiophene rings make it a candidate for organic semiconductors and conductive polymers.
Biological Studies: Its structural features allow it to interact with various biological targets, making it useful in studying enzyme inhibition and receptor binding.
Comparison with Similar Compounds
Methyl 4-(((5-(furan-2-carbonyl)furan-2-yl)methyl)carbamoyl)benzoate: Similar structure but with furan rings instead of thiophene.
Methyl 4-(((5-(pyridine-2-carbonyl)pyridine-2-yl)methyl)carbamoyl)benzoate: Contains pyridine rings, offering different electronic properties.
Uniqueness: Methyl 4-(((5-(thiophene-2-carbonyl)thiophen-2-yl)methyl)carbamoyl)benzoate is unique due to its thiophene rings, which provide distinct electronic and steric properties, making it particularly useful in electronic applications and as a versatile scaffold in medicinal chemistry.
Properties
IUPAC Name |
methyl 4-[[5-(thiophene-2-carbonyl)thiophen-2-yl]methylcarbamoyl]benzoate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H15NO4S2/c1-24-19(23)13-6-4-12(5-7-13)18(22)20-11-14-8-9-16(26-14)17(21)15-3-2-10-25-15/h2-10H,11H2,1H3,(H,20,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFHAZFIGVJVOAW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)C(=O)NCC2=CC=C(S2)C(=O)C3=CC=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H15NO4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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